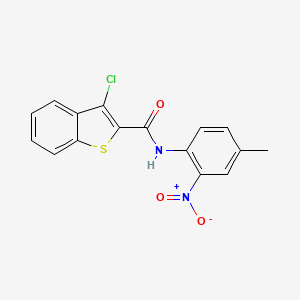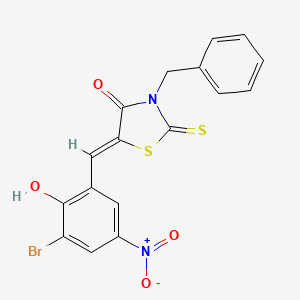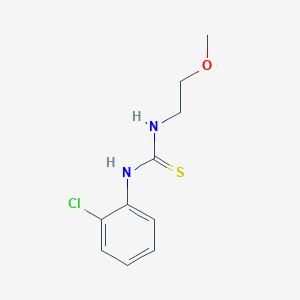
N-(2-chlorophenyl)-N'-(2-methoxyethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(2-methoxyethyl)thiourea, also known as S-2-(2-chlorophenyl)-N-methoxyethylthiourea or CMETU, is a thiourea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CMETU is a white crystalline solid that is soluble in organic solvents and water.
Applications De Recherche Scientifique
CMETU has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, CMETU has been shown to have antifungal and herbicidal properties. In medicine, CMETU has been investigated for its potential use as an anticancer agent and as a treatment for diabetes. In materials science, CMETU has been used as a precursor for the synthesis of various metal complexes.
Mécanisme D'action
The exact mechanism of action of CMETU is not well understood. However, it is believed that CMETU exerts its effects by inhibiting various enzymes and proteins in the body. For example, CMETU has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
CMETU has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CMETU can induce apoptosis, or programmed cell death, in cancer cells. CMETU has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, CMETU has been shown to have hypoglycemic effects in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMETU in lab experiments is its relatively low cost and easy synthesis method. CMETU is also readily available from commercial suppliers. However, one limitation of using CMETU is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of CMETU is not well understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on CMETU. One area of interest is the development of more potent and selective inhibitors of protein tyrosine phosphatases. Another area of interest is the investigation of the potential use of CMETU as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the synthesis of novel metal complexes using CMETU as a precursor could lead to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of CMETU involves the reaction of 2-chloroaniline with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium methoxide to obtain CMETU. The yield of the reaction is typically around 50%.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methoxyethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-14-7-6-12-10(15)13-9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMQKHKUZCVSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-methoxyethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


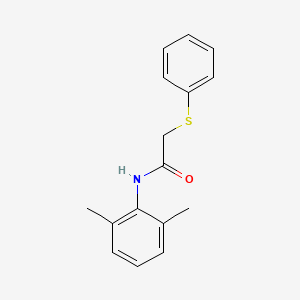
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinazolinamine](/img/structure/B5108668.png)
![N-{1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5108676.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5108678.png)
![17-(4-ethoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5108686.png)
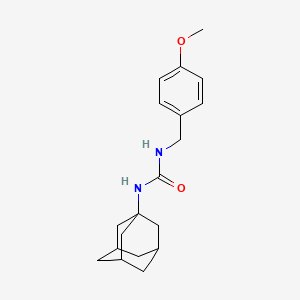
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5108703.png)
![2-(allylthio)-4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5108707.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5108714.png)
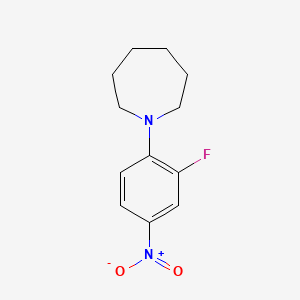
![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)
